molecular formula C11H16N4O4 B400581 4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine

4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine

Cat. No.: B400581
M. Wt: 268.27g/mol
InChI Key: GZPZRSIYFXXFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole moiety

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C11H16N4O4/c1-8-11(15(17)18)9(2)14(12-8)7-10(16)13-3-5-19-6-4-13/h3-7H2,1-2H3

InChI Key

GZPZRSIYFXXFEF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)N2CCOCC2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine typically involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with morpholine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)morpholine is unique due to its combination of a morpholine ring and a nitro-substituted pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.